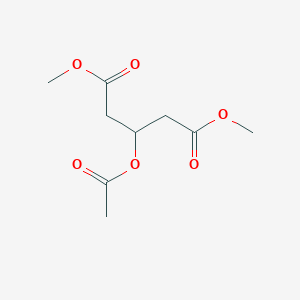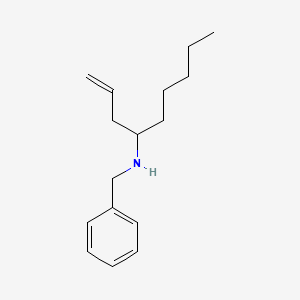
N-Benzylnon-1-en-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzylnon-1-en-4-amine is an organic compound characterized by the presence of a benzyl group attached to a non-1-en-4-amine structure. This compound falls under the category of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. Amines are known for their basic properties and nucleophilicity, making them valuable in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzylnon-1-en-4-amine can be achieved through several methods:
Reductive Amination: This involves the reaction of non-1-en-4-one with benzylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst
Nucleophilic Substitution: Another method involves the substitution of a halogenated non-1-en-4-alkane with benzylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzylnon-1-en-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with nickel or palladium catalysts.
Nucleophiles: Halides, alkoxides, and other nucleophilic species.
Major Products Formed
Oxidation: Imines, amides.
Reduction: Saturated amines.
Substitution: Various substituted amines depending on the nucleophile used.
Applications De Recherche Scientifique
N-Benzylnon-1-en-4-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-Benzylnon-1-en-4-amine involves its interaction with molecular targets through its amine group. The compound can act as a nucleophile, forming covalent bonds with electrophilic centers in biological molecules. This interaction can modulate various biochemical pathways, including enzyme inhibition and receptor binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzylamine: Similar structure but lacks the non-1-en-4-amine moiety.
Non-1-en-4-amine: Lacks the benzyl group.
Benzylamine derivatives: Various derivatives with different substituents on the benzyl group
Uniqueness
N-Benzylnon-1-en-4-amine is unique due to the presence of both the benzyl and non-1-en-4-amine moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and applications compared to its simpler counterparts .
Propriétés
Numéro CAS |
88381-97-9 |
|---|---|
Formule moléculaire |
C16H25N |
Poids moléculaire |
231.38 g/mol |
Nom IUPAC |
N-benzylnon-1-en-4-amine |
InChI |
InChI=1S/C16H25N/c1-3-5-7-13-16(10-4-2)17-14-15-11-8-6-9-12-15/h4,6,8-9,11-12,16-17H,2-3,5,7,10,13-14H2,1H3 |
Clé InChI |
JXZNZXPFSGLVEJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CC=C)NCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B14375746.png)
![Acetic acid;[4-(1,2-dihydroxyethyl)-2,6-dimethoxyphenyl] acetate](/img/structure/B14375749.png)
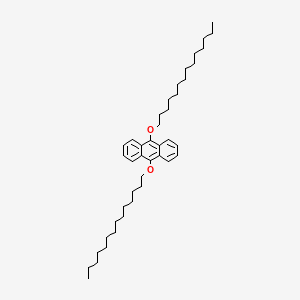
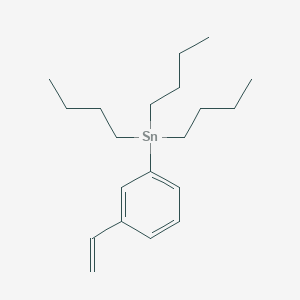

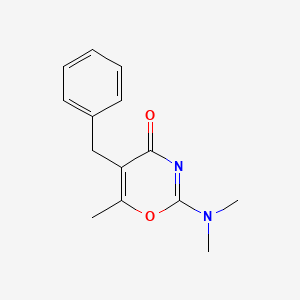
![16-Oxabicyclo[10.3.1]hexadec-12-ene](/img/structure/B14375769.png)
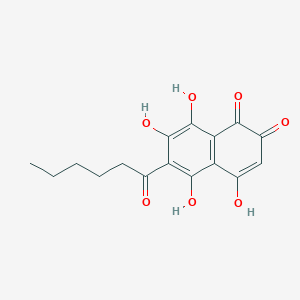
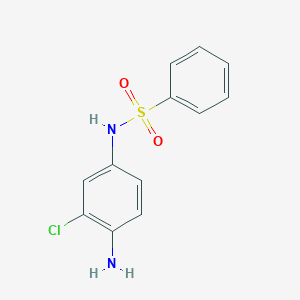
![{[5-(Methanesulfonyl)pentyl]oxy}benzene](/img/structure/B14375798.png)
![N-Dodecyl-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14375800.png)
![1-(Fluoromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14375804.png)
silane](/img/structure/B14375810.png)
